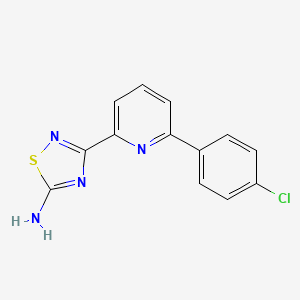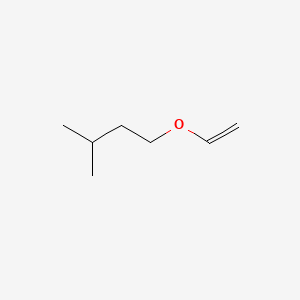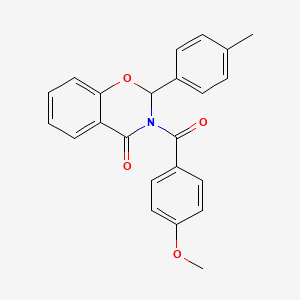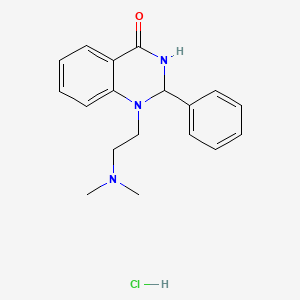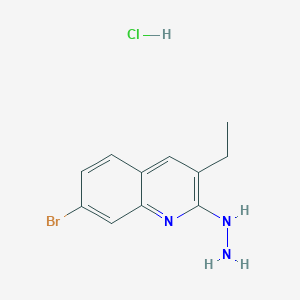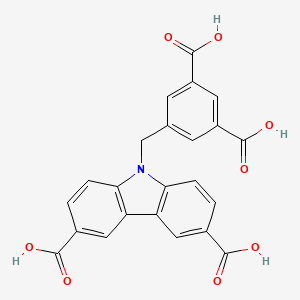
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid is a complex organic compound that features a carbazole core substituted with carboxylic acid groups
Méthodes De Préparation
The synthesis of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid typically involves multi-step organic reactions. One common method includes the following steps:
Starting Material: The synthesis begins with carbazole, a tricyclic aromatic compound.
Functionalization: The carbazole is functionalized at specific positions to introduce carboxylic acid groups. This can be achieved through reactions such as Friedel-Crafts acylation followed by oxidation.
Purification: The final product is purified using techniques such as recrystallization or chromatography to obtain the desired compound in high purity.
Analyse Des Réactions Chimiques
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carboxylic acid groups to alcohols or other reduced forms.
Substitution: The aromatic rings in the compound can undergo electrophilic or nucleophilic substitution reactions.
Condensation: The carboxylic acid groups can participate in condensation reactions to form esters or amides.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various electrophiles or nucleophiles for substitution reactions. The major products formed depend on the specific reaction conditions and reagents used.
Applications De Recherche Scientifique
9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid has several scientific research applications:
Materials Science: It is used in the synthesis of organic semiconductors and light-emitting diodes (LEDs) due to its electronic properties.
Medicinal Chemistry: The compound is studied for its potential as a pharmacophore in drug design, particularly for its interactions with biological targets.
Coordination Chemistry: It serves as a ligand in the formation of metal-organic frameworks (MOFs), which have applications in gas storage and catalysis.
Photochemistry: The compound exhibits interesting photophysical properties, making it useful in the study of photochromic materials.
Mécanisme D'action
The mechanism of action of 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid depends on its application. In medicinal chemistry, it may interact with specific enzymes or receptors, modulating their activity. The carboxylic acid groups can form hydrogen bonds with biological molecules, influencing their function. In materials science, the electronic properties of the carbazole core play a crucial role in its function as a semiconductor or light-emitting material.
Comparaison Avec Des Composés Similaires
Similar compounds to 9-(3,5-Dicarboxybenzyl)-9H-carbazole-3,6-dicarboxylic acid include:
9H-Carbazole-3,6-dicarboxylic acid: Lacks the 3,5-dicarboxybenzyl group, resulting in different electronic and chemical properties.
3,5-Dicarboxybenzyl derivatives: Compounds with similar benzyl substitutions but different core structures.
Bipyridine derivatives: These compounds also feature carboxylic acid groups and are used in coordination chemistry and materials science.
The uniqueness of this compound lies in its combination of a carbazole core with multiple carboxylic acid groups, providing a versatile platform for various applications.
Propriétés
Formule moléculaire |
C23H15NO8 |
|---|---|
Poids moléculaire |
433.4 g/mol |
Nom IUPAC |
9-[(3,5-dicarboxyphenyl)methyl]carbazole-3,6-dicarboxylic acid |
InChI |
InChI=1S/C23H15NO8/c25-20(26)12-1-3-18-16(8-12)17-9-13(21(27)28)2-4-19(17)24(18)10-11-5-14(22(29)30)7-15(6-11)23(31)32/h1-9H,10H2,(H,25,26)(H,27,28)(H,29,30)(H,31,32) |
Clé InChI |
UOJUMUDCHHLCMR-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C=C1C(=O)O)C3=C(N2CC4=CC(=CC(=C4)C(=O)O)C(=O)O)C=CC(=C3)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


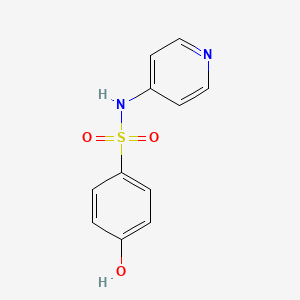
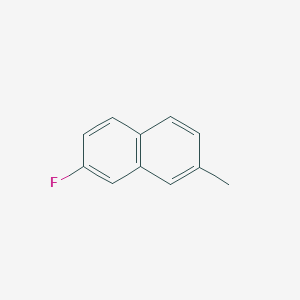
![Exo-2-chloro-5-oxo-bicyclo[2.2.1]heptane-syn-7-carboxylic acid](/img/structure/B13747873.png)

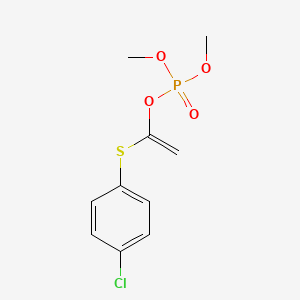
![1-[(Dibenzylamino)methyl]cyclopropan-1-ol;hydrochloride](/img/structure/B13747888.png)
